N-(3-fluorophenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide
Description
N-(3-fluorophenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a pyrimidinone derivative characterized by a 4-methyl-substituted dihydropyrimidinone core linked to a 3-fluorophenylacetamide moiety via a methylene bridge. This compound has garnered interest in medicinal chemistry for its scaffold versatility, particularly in kinase inhibition and targeted protein modulation .
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c1-13-10-17(25)23(18(20-13)22-8-3-2-4-9-22)12-16(24)21-15-7-5-6-14(19)11-15/h5-7,10-11H,2-4,8-9,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFKYPVPBBMMGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCCCC2)CC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F3406-9685 is the glycoprotein GP2 of the Lymphocytic choriomeningitis virus (LCMV). GP2 mediates the pH-dependent fusion in the endosome compartment, which is required to release the virus ribonucleoprotein into the cell cytoplasm.
Mode of Action
F3406-9685 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment. This interference prevents the release of the virus ribonucleoprotein into the cell cytoplasm, thereby inhibiting the initiation of transcription and replication of the virus genome.
Biochemical Pathways
The inhibition of LCMV cell entry disrupts the viral replication cycle. By preventing the release of the virus ribonucleoprotein, F3406-9685 effectively halts the transcription and replication of the virus genome. This disruption of the viral replication cycle prevents the spread of the virus, thereby mitigating the infection.
Pharmacokinetics
The compound’s ability to inhibit lcmv cell entry suggests that it may have good bioavailability and can effectively reach its target in the endosome compartment.
Result of Action
The molecular and cellular effects of F3406-9685’s action result in the inhibition of LCMV multiplication. By preventing the virus from entering cells and replicating, F3406-9685 can effectively control the spread of the virus.
Action Environment
The action of F3406-9685 is influenced by the pH of the endosome compartment, as it interferes with the pH-dependent fusion mediated by LCMV glycoprotein GP2. Therefore, changes in endosomal pH could potentially affect the compound’s efficacy.
Biological Activity
N-(3-fluorophenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H21FN4O2 |
| Molecular Weight | 344.39 g/mol |
| Purity | ≥ 95% |
| IUPAC Name | N-(3-fluorophenyl)-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1-yl)acetamide |
Research indicates that this compound acts primarily by inhibiting specific viral entry processes. For example, it has been shown to target glycoprotein GP2 of the Lymphocytic choriomeningitis virus (LCMV), effectively disrupting the viral replication cycle by preventing the release of viral components necessary for genome transcription and replication.
Antiviral Properties
The antiviral activity of this compound is particularly notable. In vitro studies have demonstrated its efficacy against LCMV, where it inhibits viral entry and subsequent replication. This suggests potential applications in treating viral infections.
Anticancer Activity
The compound is categorized under Mannich bases, which have been extensively studied for their anticancer properties. Mannich bases have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have demonstrated cytotoxicity that is 2.5 to 5.2 times greater than standard chemotherapeutic agents like 5-fluorouracil against human colon cancer cell lines . The structure–activity relationship (SAR) studies indicate that modifications in the chemical structure can enhance or reduce biological activity, emphasizing the importance of structural optimization in drug design.
Case Studies
Several studies highlight the biological activity of compounds related to this compound:
- Anticancer Activity : A study evaluated a series of Mannich bases derived from piperidine and reported that certain derivatives exhibited potent cytotoxic effects against various cancer cell lines, including murine L1210 and human Molt 4/C8 cells. The most active compounds showed IC50 values significantly lower than those of conventional chemotherapeutics .
- Antiviral Efficacy : In another research effort focused on antiviral compounds, derivatives structurally similar to this compound were tested against LCMV and showed promising results in inhibiting viral replication through disruption of endosomal fusion processes.
Comparison with Similar Compounds
2-[4-Ethyl-2-(3-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methylphenyl)acetamide (P196-0669)
- Key Differences: Substituents: Position 4 of the pyrimidinone is substituted with an ethyl group (vs. methyl in the target compound), and the acetamide group is linked to a 3-methylphenyl moiety (vs. 3-fluorophenyl). Molecular Formula: C₂₁H₂₀FN₃O₂ (vs. C₁₈H₁₈FN₃O₂ for the target compound).
- The 3-methylphenyl substitution may weaken hydrogen-bonding interactions compared to the electron-withdrawing 3-fluorophenyl group, affecting target affinity .
N-(4-(2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl)acetamide
- Key Differences: Position 2 of the pyrimidinone is substituted with a methylthio group (vs. piperidin-1-yl), and the acetamide is attached to a para-substituted phenyl ring.
- Implications: The methylthio group introduces sulfur-mediated metabolic susceptibility (e.g., oxidation to sulfoxide), reducing metabolic stability.
Compounds with Piperidine Motifs
N-(4-(3-Chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-2-(1-isopropylpiperidin-4-ylidene)acetamide
- Key Differences: A quinoline core replaces the pyrimidinone, with additional substitutions (chloro, cyano, tetrahydrofuran-3-yloxy). The piperidine is modified with an isopropyl group at position 1.
- Implications: The quinoline scaffold may target different kinases (e.g., EGFR or ALK) compared to pyrimidinone-based compounds.
Halogen-Substituted Analogues
Equimolecular Combination of N-(3-{3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl}phenyl)acetamide
- Key Differences :
- A pyrido-pyrimidine core with multiple substituents (cyclopropyl, fluoro, iodo, methyl).
- Molecular weight: 693.53 g/mol (vs. ~347 g/mol for the target compound).
- The complex substitution pattern may enhance target specificity but complicate synthesis .
Data Table: Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
